N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea
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Description
The compound "N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea" is a derivative of thiourea, which is a class of compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science. Although the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the potential properties and applications of "this compound".
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of N-4-(bromobutanoyl)-N'-(o-, m- and p-tolyl)thioureas was achieved by reacting 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine . Similarly, the synthesis of "this compound" would likely involve the reaction of 4-bromophenyl isothiocyanate with 4-methylbenzylamine under appropriate conditions.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was determined to belong to the monoclinic space group with specific cell parameters . The crystal structures of related compounds, such as N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea and N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea, also crystallize in the triclinic system with space group P1, adopting a trans-cis configuration . These findings suggest that "this compound" would also exhibit a well-defined crystalline structure, potentially with similar space group and configuration.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of the thiocarbonyl group allows for nucleophilic addition reactions, and the amine groups can engage in hydrogen bonding. The bioactivities of these compounds, such as fungicidal activities, are often attributed to their ability to interact with biological targets through these chemical functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For example, the presence of halogen atoms, such as bromine, can affect the compound's density, melting point, and solubility. The infrared spectra of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives showed significant stretching vibrations corresponding to various functional groups, which are indicative of the compound's chemical structure . The NMR chemical shifts provide information about the electronic environment of the atoms within the molecule. These spectroscopic techniques would be applicable to analyze the physical and chemical properties of "this compound" as well.
Scientific Research Applications
Chemosensors Development
Thioureas and their derivatives, including N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea, have been extensively studied for their applications as chemosensors. Their ability to establish inter-and intramolecular hydrogen bonding due to the presence of S- and N- nucleophilic sites makes them excellent candidates for detecting various environmental pollutants. These compounds are used in the design of highly sensitive, selective, and simple fluorimetric and colorimetric sensors for the detection of different anions and neutral analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).
Environmental Pollution Detection
Research on thiourea derivatives has demonstrated their potential in mitigating environmental pollution. For instance, novel disubstituted thioureas have shown radioprotective effects on pea (Pisum sativum L.) development, indicating a beneficial impact on plant growth in environments exposed to radiation. These compounds have been observed to reduce chromosome aberrations and increase the frequency of induced mutations, suggesting their role in enhancing genetic diversity and resistance against environmental stressors (Mehandjiev et al., 2002).
Synthesis Methodologies
The synthesis of complex organic compounds often requires intermediates that can be derived from thiourea derivatives. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, has been explored using thiourea derivatives. These derivatives facilitate cross-coupling reactions and provide an alternative to more hazardous or expensive reagents, showcasing their utility in pharmaceutical manufacturing (Qiu et al., 2009).
properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-methylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2S/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPHVGZNGOEORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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